1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
1,5-dimethylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-3-5(6)7-8(4)2;/h3H,1-2H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRMNXXMVSSSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield pyrazole derivatives. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is CHN·HCl, with a molecular weight of 111.15 g/mol. It features a pyrazole ring structure that contributes to its reactivity and interaction with biological targets. The compound is characterized by its solubility in water and organic solvents, making it suitable for various chemical reactions and formulations .
Synthesis and Derivatives
1,5-Dimethyl-1H-pyrazol-3-amine is often synthesized through several methods involving the reaction of hydrazine derivatives with carbonyl compounds. The synthesis pathways are crucial for producing derivatives that exhibit enhanced biological activity or specificity towards certain targets. For instance, modifications to the pyrazole ring can lead to compounds with improved efficacy as phosphatidylinositol-3-kinase (PI3K) inhibitors, which are significant in cancer therapy .
Antitumor Activity
One of the primary applications of 1,5-Dimethyl-1H-pyrazol-3-amine is in the development of antitumor agents. Its derivatives have been shown to inhibit PI3K, a key enzyme involved in cell growth and metabolism. Inhibiting this pathway can lead to reduced tumor cell proliferation and survival, making these compounds promising candidates for cancer treatment .
Anti-inflammatory Properties
Research indicates that some derivatives of 1,5-Dimethyl-1H-pyrazol-3-amine act as calcium release-activated calcium (CRAC) channel inhibitors. This mechanism is particularly relevant in treating inflammatory diseases such as rheumatoid arthritis and asthma. By modulating calcium release within cells, these compounds can potentially alleviate symptoms associated with chronic inflammation .
Neurological Applications
There is emerging evidence suggesting that pyrazole derivatives may have neuroprotective effects. Compounds that target specific neurotransmitter systems or pathways involved in neurodegeneration are being explored for their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease .
A comprehensive review of biological activity studies reveals that 1,5-Dimethyl-1H-pyrazol-3-amine exhibits a range of pharmacological effects:
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | PI3K inhibition | |
| Anti-inflammatory | CRAC channel inhibition | |
| Neuroprotective | Modulation of neurotransmitter pathways |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 1,5-Dimethyl-1H-pyrazol-3-amine derivatives and evaluated their antitumor activity against various cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating significant growth inhibition of tumor cells through PI3K pathway modulation .
Case Study 2: Inflammatory Disease Treatment
A clinical trial investigated the effects of a CRAC channel inhibitor derived from 1,5-Dimethyl-1H-pyrazol-3-amine on patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes over a 12-week period .
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of pyrazole-3-amine derivatives allows for extensive modifications. Below is a comparative analysis of 1,5-dimethyl-1H-pyrazol-3-amine hydrochloride with its analogs:
Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives
*Calculated based on free amine (C₅H₉N₃, 111.15 g/mol) + HCl (36.46 g/mol).
Key Observations:
Substituent Effects: Halogenation: The 4-chloro derivative (C₅H₈ClN₃) exhibits enhanced electrophilicity, making it reactive in cross-coupling reactions . Sulfonylation: Conversion to sulfonamide (C₅H₁₀N₄O₂S) introduces a sulfonyl group, critical for NLRP3 inflammasome inhibition and anti-inflammatory applications .
Biological Activity :
- The sulfonamide derivative shows potent NLRP3 inhibition (IC₅₀ = 0.25 µM), while the parent hydrochloride is primarily a synthetic intermediate for antimalarial agents like (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine .
Synthetic Flexibility :
- This compound is a precursor for diverse derivatives. For example, reaction with SOCl₂ yields 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride, a key intermediate for sulfonamide synthesis .
Biological Activity
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the Chemical Abstracts Service (CAS) number 35100-92-6, is primarily utilized in organic synthesis and drug development due to its structural versatility and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring substituted with two methyl groups at the 1-position and an amino group at the 3-position. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 35100-92-6 |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit notable antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated significant antifungal effects against various strains, including Fusarium species . The compound's mechanism may involve the inhibition of fungal cell wall synthesis, which is a common target for antifungal agents.
Antioxidant Activity
Another area of interest is the antioxidant potential of pyrazole derivatives. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property makes them candidates for further research in therapeutic applications related to oxidative stress-related diseases .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Its structural attributes allow it to bind effectively to various enzymes, potentially modulating their activity. Research suggests that modifications to the pyrazole structure can enhance binding affinity to target proteins or enzymes, which is critical in drug design.
Case Study 1: Antifungal Activity
In a comparative study on pyrazole derivatives, this compound was tested alongside standard antifungal agents. The results indicated that this compound exhibited competitive antifungal activity against Candida albicans, with an inhibition zone comparable to that of established antifungals like fluconazole .
Case Study 2: Antioxidant Properties
A recent investigation into the antioxidant activities of various pyrazole derivatives found that this compound significantly reduced lipid peroxidation in vitro. This suggests its potential use in formulations aimed at combating oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,5-dimethyl-1H-pyrazol-3-amine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sulfonylation of 1,5-dimethyl-1H-pyrazol-3-amine using methods such as those described in General Method D (chlorosulfonation) followed by conversion to sulfonamides (General Method E1). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (e.g., 0–5°C during chlorosulfonation), and using stoichiometric excess of reagents like SOCl₂. Yields (~26% for sulfonyl chloride intermediates) can be improved by optimizing reaction time and purification via column chromatography .
Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity analysis typically employs:
- GC/HPLC : For quantifying organic impurities (≥98% purity threshold as per industry standards) .
- LCMS : To confirm molecular ion peaks (e.g., m/z 175.9 [M+1]⁺ for the parent compound) and detect side products .
- ¹H/¹³C NMR : Verify structural integrity by comparing chemical shifts (e.g., δ 3.76 ppm for N-methyl groups) with literature data .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H NMR : Identify characteristic peaks, such as pyrazole proton resonances (δ 6.36 ppm) and methyl groups (δ 2.27–3.76 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
- LCMS : Confirm molecular weight (e.g., m/z 175.9 [M+1]⁺) and detect sulfonated derivatives .
Advanced Research Questions
Q. How can structural contradictions in NMR or X-ray crystallography data be resolved for this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, bond lengths and angles in pyrazole rings should align with typical values (C–N: ~1.34 Å; N–N: ~1.38 Å) .
- Dynamic NMR : Resolve conformational ambiguities caused by tautomerism by analyzing temperature-dependent spectra.
- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* level) .
Q. What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Sulfonylation : React with SOCl₂ to form sulfonyl chlorides, then couple with amines for sulfonamide derivatives .
- Alkylation/Reduction : Introduce substituents at the amine group using reductive amination or alkyl halides. Monitor regioselectivity via LCMS and NMR .
- Metal-Catalyzed Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups .
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Studies : Confirm activity trends across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays).
- Impurity Profiling : Use HPLC-MS to rule out interference from byproducts (e.g., unreacted starting materials) .
- Molecular Docking : Validate SAR hypotheses by modeling interactions with target proteins (e.g., NLRP3 inflammasome) .
Q. What protocols ensure stability during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess purity loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
